N-methyl-[1,1'-biphenyl]-2-carboxamide
Overview
Description
N-methyl-[1,1’-biphenyl]-2-carboxamide is an organic compound that belongs to the class of biphenyl derivatives. Biphenyl compounds are characterized by the presence of two benzene rings connected at the [1,1’] position. These compounds are significant in various fields due to their structural versatility and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-[1,1’-biphenyl]-2-carboxamide typically involves the functionalization of biphenyl derivatives. One common method is the amide formation reaction, where a biphenyl carboxylic acid derivative reacts with a methylamine source under suitable conditions. For instance, the reaction can be carried out using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of biphenyl derivatives, including N-methyl-[1,1’-biphenyl]-2-carboxamide, often employs scalable synthetic methodologies. These methods include catalytic coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. This method is favored for its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
N-methyl-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the biphenyl ring can be functionalized with different substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-methyl-[1,1’-biphenyl]-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Mechanism of Action
The mechanism of action of N-methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methylbiphenyl: Another biphenyl derivative with a methyl group at the 4-position.
Biphenyl: The parent compound with two benzene rings connected at the [1,1’] position.
Phenylbenzene: A simpler biphenyl derivative without additional functional groups.
Uniqueness
N-methyl-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both a methyl group and a carboxamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-methyl-2-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-15-14(16)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERSZVOVPLBEHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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